3,5-Difluoro-L-Tyrosine
CAS No.: 73246-30-7
VCID: VC21543736
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,5-Difluoro-L-tyrosine is a fluorinated analog of the amino acid tyrosine. It is known for its resistance to tyrosinase, an enzyme that typically oxidizes tyrosine to form melanin. This compound is widely used in research, particularly for studying the substrate specificity of protein tyrosine phosphatases (PTPs) and in peptide synthesis . 3.1. Tyrosinase Resistance3,5-Difluoro-L-tyrosine is resistant to tyrosinase, which makes it useful in studies where tyrosine oxidation needs to be avoided. This property allows it to be used as a mimic of tyrosine in various biochemical assays without undergoing enzymatic oxidation . 3.2. Protein Tyrosine Phosphatases (PTPs)This compound is used to evaluate the substrate specificity of PTPs. It effectively binds to the active site of these enzymes, mimicking the natural substrate tyrosine. This makes it a valuable tool in understanding the enzymatic mechanisms and substrate preferences of PTPs . 3.3. Peptide Synthesis3,5-Difluoro-L-tyrosine is fully compatible with peptide synthesis processes. It can be incorporated into peptides to study their interactions with enzymes or receptors, providing insights into protein-ligand interactions . 4.2. Kinetic StudiesFluorination of tyrosine can affect the rates of enzymatic reactions. For instance, 3,5-difluoro-L-tyrosine reacts more slowly than tyrosine to form quinonoid intermediates, which are important in certain enzymatic pathways . |
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CAS No. | 73246-30-7 |
Product Name | 3,5-Difluoro-L-Tyrosine |
Molecular Formula | C9H9F2NO3 |
Molecular Weight | 217.17 g/mol |
IUPAC Name | (2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 |
Standard InChIKey | KPKMCRFCNWVLDA-ZETCQYMHSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N |
Synonyms | 3,5-Difluoro-L-Tyrosine;73246-30-7;SCHEMBL296874;H-Tyr(3,5-F2)-OH;CTK1C4178;ZINC6091244;AM83559;AM009322;KB-28693;SC-11005;(2S)-2-AMINO-3-(3,5-DIFLUORO-4-HYDROXYPHENYL)PROPANOICACID;F2Y |
Reference | Li et al. Cleavage of a carbon-fluorine bond by an engineered cysteine dioxygenase. Nature Chemical Biology, doi: 10.1038/s41589-018-0085-5, published online 25 June 2018 |
PubChem Compound | 21764745 |
Last Modified | Aug 15 2023 |
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